

2,5-Dihydroxy-1,4-benzoquinone molecular structure

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Compound of Interest

Compound Name: 2,5-Dihydroxy-1,4-benzoquinone

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An In-Depth Technical Guide to the Molecular Structure of **2,5-Dihydroxy-1,4-benzoquinone** (DHBQ)

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of **2,5-Dihydroxy-1,4-benzoquinone** (DHBQ), also known as anilic acid. DHBQ is a significant organic compound recognized for its planar structure, redox activity, and its role as a versatile building block in coordination chemistry and materials science. This document details its fundamental molecular data, summarizes its spectroscopic signature through NMR, IR, and UV-Vis analysis, and presents standardized experimental protocols for its synthesis and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science who utilize or study quinone-based compounds.

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is an organic compound formally derived from 1,4-benzoquinone by the substitution of two hydrogen atoms with hydroxyl groups[1]. It is a yellow, crystalline solid that exhibits a planar molecular geometry[1]. The compound is of significant interest due to its role as a key chromophore in aged cellulosic materials and its extensive use as a binucleating, redox-active ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1][2][3]. Its ability to form stable dianions makes it an excellent



bridging ligand for creating novel materials with interesting magnetic and electronic properties[2][4]. This guide elucidates the core structural and chemical aspects of DHBQ.

Molecular Structure and Physicochemical Properties

The structure of DHBQ is characterized by a six-membered quinone ring with two hydroxyl groups and two carbonyl groups in a para arrangement. This configuration allows for extensive intramolecular hydrogen bonding and contributes to its planarity and chemical reactivity. The compound is a weak acid, capable of losing two protons from its hydroxyl groups[1].

Table 1: Molecular Properties of **2,5-Dihydroxy-1,4-benzoquinone**

Property	Value	
IUPAC Name	2,5-dihydroxycyclohexa-2,5-diene-1,4-dione[1][5]	
Synonyms	Anilic acid, 2,5-Dihydroxy-p-benzoquinone[1][6] [7]	
CAS Number	615-94-1[6][7][8]	
Molecular Formula	C ₆ H ₄ O ₄ [5][6][7][8]	
Molecular Weight	140.09 g/mol [5][6][7]	
Appearance	Cream to yellow-orange to brown powder/solid[1][9]	
Melting Point	~235 °C (with decomposition)[6][10][11]	
рКа1	2.95[1]	
pKa ₂	4.87[1]	

| Solubility | Soluble in water and polar organic solvents[11][12] |

Molecular structure of **2,5-Dihydroxy-1,4-benzoquinone**.



Spectroscopic Characterization

The molecular structure of DHBQ has been extensively studied using various spectroscopic techniques. The data provides valuable insights into its electronic structure, bonding, and functional groups.

Table 2: Spectroscopic Data for 2,5-Dihydroxy-1,4-benzoquinone

Technique	Solvent	Key Signals <i>l</i> Bands	Reference(s)
¹ H NMR	CDCl ₃	δ 5.87 (s, 2H) (for a related precursor)	[2][13]
¹³ C NMR	DMSO-d₅	Signals observed for carbonyl and hydroxyl-bound carbons.	[4][14]
	D ₂ O	δ 176.1, 97.7 (for a phosphonato derivative)	[12]
FTIR	KBr / ATR	C=O stretching, O-H stretching	[4][15][16]

| UV-Vis | Various | $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions |[5][17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of DHBQ is relatively simple due to the molecule's symmetry. In deuterated solvents, the two vinylic protons typically appear as a singlet. The chemical shifts of the hydroxyl protons are solvent-dependent and may exchange with deuterium in solvents like D₂O. In the ¹³C NMR spectrum, distinct signals are observed for the carbonyl carbons and the carbons bonded to the hydroxyl groups. The solubility and protonation state of DHBQ can influence the observed chemical shifts, particularly in different solvents[12].

Infrared (IR) Spectroscopy



The IR spectrum of DHBQ is dominated by strong absorption bands corresponding to the O-H and C=O stretching vibrations. The broad O-H stretching band is indicative of hydrogen bonding. The C=O stretching frequency is a key diagnostic peak and its position can provide information about the electronic environment of the quinone ring[15].

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of DHBQ exhibits characteristic bands in the UV and visible regions. These bands are attributed to $\pi \to \pi^*$ and $\pi \to \pi^*$ electronic transitions within the conjugated quinone system[17]. The position and intensity of these bands are sensitive to the solvent polarity and pH, reflecting changes in the molecule's electronic structure and protonation state[17].

Experimental Protocols

The synthesis and characterization of DHBQ and its derivatives are crucial for their application in materials science. Below are representative protocols.

Synthesis Protocol: In Situ Hydrolysis for Coordination Polymer Synthesis

A common method for synthesizing DHBQ-based coordination polymers involves the in situ hydrolysis of a precursor like 2,5-dimethoxy-1,4-benzoquinone (DMBQ) under hydrothermal conditions. This method allows for controlled, slow crystallization[2][13].

- Preparation of Precursor: 2,5-dimethoxy-1,4-benzoquinone (DMBQ) can be prepared from 2,5-dihydroxy-1,4-benzoquinone by stirring it in methanol with hydrochloric acid overnight[2][13].
- Reaction Mixture: A metal salt (e.g., Zn(OAc)₂·2H₂O), finely milled DMBQ, and an auxiliary ligand (e.g., 4,4'-bipyridyl) are suspended in deionized water in a sealed glass vial[13].
- Sonication: The suspension is sonicated for several minutes to ensure homogeneity[13].
- Hydrothermal Reaction: The vial is heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours) to facilitate the hydrolysis of DMBQ to DHBQ and the subsequent formation of the coordination polymer[13].



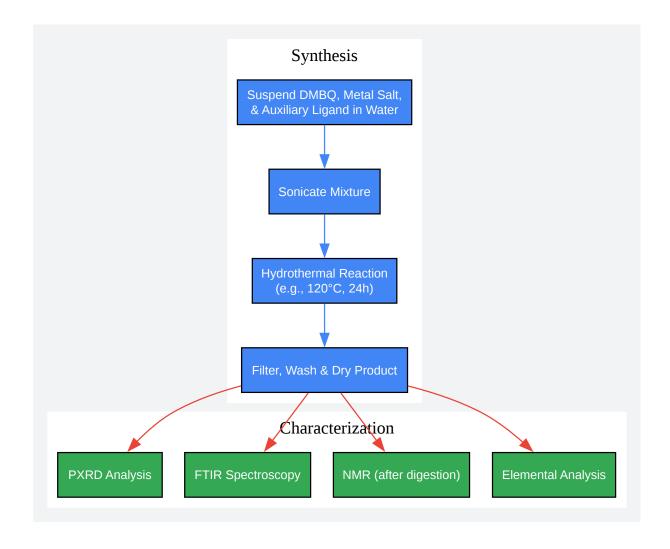
• Isolation and Purification: After cooling, the resulting precipitate is collected by filtration, washed sequentially with water and acetone, and dried under vacuum[13].

Characterization Protocol

The synthesized product is typically characterized using a suite of analytical techniques to confirm its structure and purity.

- Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and compare it with simulated patterns from single-crystal data[15].
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the coordination of the DHBQ ligand to the metal centers[2][15].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Acid digestion of the MOF followed by ¹H NMR can be used to confirm the organic composition and the ratio of ligand to counterion[15].
- Elemental Analysis: To determine the elemental composition (C, H, N) and verify the chemical formula of the synthesized material[13][15].





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Workflow for MOF synthesis using DHBQ as a ligand.

Role in Signaling Pathways and Logical Relationships

While DHBQ is not typically associated with biological signaling pathways in the traditional sense, it plays a critical role in the "signaling" or communication between metal centers within coordination polymers. Its deprotonated form, the anilate dianion, acts as a bridging ligand that mediates electronic and magnetic interactions. This function is a fundamental logical relationship in the design of functional materials.



The anilate dianion possesses two [O,O] chelating sites, allowing it to bind to two different metal centers simultaneously, thus forming extended one-, two-, or three-dimensional networks[12]. The electronic properties of the DHBQ bridge, including its ability to undergo a two-electron redox process, can be tuned to control the properties of the final material, such as electrical conductivity or magnetic ordering[18].

DHBQ as a binucleating bridging ligand in coordination polymers.

Conclusion

2,5-Dihydroxy-1,4-benzoquinone is a fundamentally important molecule with a rich chemistry defined by its planar, symmetrical structure and the interplay of its hydroxyl and carbonyl groups. Its well-defined physicochemical properties and spectroscopic signatures make it a reliable component for advanced applications. The methodologies for its use in synthesizing complex materials like MOFs are well-established, paving the way for the development of novel functional materials for catalysis, electronics, and separation technologies. This guide provides the core technical information necessary for researchers to effectively understand and utilize DHBQ in their scientific endeavors.

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